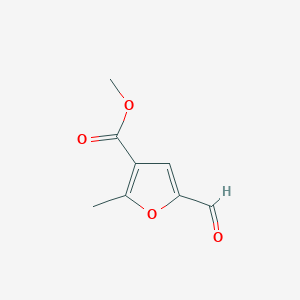

Methyl 5-formyl-2-methylfuran-3-carboxylate

Description

Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS: 81661-26-9, molecular formula: C₈H₈O₄, molecular weight: 168.15 g/mol) is a furan-based ester derivative with a formyl group at the 5-position and a methyl substituent at the 2-position of the furan ring. It is synthesized via Vilsmeier-Haack formylation of methyl 2-methylfuran-3-carboxylate using POCl₃ and DMF, yielding a yellow solid with 73% efficiency . The compound’s structure is confirmed by NMR (¹H: δ 9.57 (s, CHO), 7.48 (s, CH), 3.88 (s, OCH₃), 2.70 (s, CH₃); ¹³C: δ 177.12, 123.28, 122.30, 114.32, 112.30, 51.88, 14.34) . It serves as a key intermediate in synthesizing inhibitors of bacterial cystathionine γ-lyase, such as methyl 5-((6-bromoindazol-yl)methyl)-2-methylfuran-3-carboxylate derivatives .

Properties

IUPAC Name |

methyl 5-formyl-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINMHOHYPKKTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381562 | |

| Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81661-26-9 | |

| Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formylation of Methyl 2-methylfuran-3-carboxylate Using Vilsmeier–Haack Reagent

- The most common and efficient preparation method involves the Vilsmeier–Haack reaction, where methyl 2-methylfuran-3-carboxylate is treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

- This reaction introduces the formyl group selectively at the 5-position of the furan ring.

| Reagents & Conditions | Details |

|---|---|

| Starting material | Methyl 2-methylfuran-3-carboxylate (1.0 g, 7.14 mmol) |

| Vilsmeier reagent formation | POCl3 (1.09 g, 7.14 mmol) added dropwise to DMF (714 μL) at 0 °C, stirred 15 min |

| Reaction temperature and time | 100 °C for 3 hours |

| Workup | Poured onto ice, pH adjusted to 8 with 10% NaOH at 0–10 °C, filtered and washed |

| Yield | 83% |

| Product | Methyl 5-formyl-2-methylfuran-3-carboxylate as yellow solid |

| Characterization | ^1H NMR (DMSO-d6): δ 9.56 (s, 1H, aldehyde), 7.47 (s, 1H), 3.87 (s, 3H), 2.69 (s, 3H) |

Multi-Step Synthesis via Methyl 2-methylfuran-3-carboxylate Derivatives

- An alternative approach starts from methyl 2-methylfuran-3-carboxylate, which can be synthesized via rhodium-catalyzed cyclization of vinyl acetate with ethyl diazoacetate.

- The methyl 2-methylfuran-3-carboxylate is then subjected to formylation, followed by reduction and chlorination to yield intermediates useful for further functionalization.

| Step | Reaction Details | Yield/Outcome |

|---|---|---|

| 1. Synthesis of methyl 2-methylfuran-3-carboxylate | Rhodium-catalyzed cyclization of vinyl acetate with ethyl diazoacetate | One-step synthesis, high yield |

| 2. Formylation | Introduction of formyl group via electrophilic substitution | Intermediate aldehyde obtained |

| 3. Reduction | Aldehyde group reduced by sodium borohydride | Hydroxymethyl derivative formed |

| 4. Chlorination | Hydroxyl group replaced by chloride using mesyl chloride | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate obtained |

Oxidative Esterification and Related Oxidation Methods

- Oxidative esterification of biobased 5-(hydroxymethyl)furfural derivatives can be adapted to prepare furan carboxylates with aldehyde functionalities.

- Manganese dioxide (MnO2) is frequently used as an oxidant in mild conditions to oxidize hydroxymethyl groups to aldehydes.

| Reagents & Conditions | Details |

|---|---|

| Starting material | Furfural or hydroxymethyl furan derivatives |

| Oxidant | MnO2 (2 equiv.) |

| Solvent | Methanol or dichloromethane |

| Temperature and time | 20–40 °C, 4–24 hours |

| Workup | Filtration through silica gel, washing, drying |

| Yield | 40–90% depending on substrate and conditions |

Bromination and Subsequent Functional Group Transformations

- Bromination of methyl 2-methylfuran-3-carboxylate using N-bromosuccinimide (NBS) can yield bromo derivatives.

- These intermediates can be converted into hydroxymethyl or formyl derivatives via nucleophilic substitution and oxidation.

| Step | Reaction Details | Yield/Outcome |

|---|---|---|

| Bromination | NBS in standard conditions at room temperature | 75% yield of bromo derivative |

| Nucleophilic substitution | Reaction with sodium methoxide and thiophenol | 88% yield of substituted intermediate |

| Oxidation | Sodium periodate oxidation in methanol/water | 75% yield of sulfoxide derivative |

| Hydroxymethyl formation | Heating bromo derivative in DMSO/water at 80 °C | Hydroxy ester derivative obtained |

- These transformations provide alternative routes to functionalized furans, which can be further oxidized or cyclized to target compounds.

Summary Table of Preparation Methods

Detailed Research Findings

- The Vilsmeier–Haack reaction remains the most straightforward and high-yielding method for synthesizing this compound, with well-characterized NMR data confirming the aldehyde functionality.

- Multi-step syntheses starting from vinyl acetate allow for the preparation of related chloromethyl intermediates that facilitate further coupling reactions, demonstrating the compound's utility as a synthetic building block.

- Oxidative esterification using manganese dioxide provides a green chemistry approach to selectively oxidize hydroxymethyl groups to aldehydes under mild conditions, with good yields and minimal side reactions.

- Bromination followed by nucleophilic substitution and oxidation offers an alternative pathway to functionalized furans, though it involves more steps and moderate yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-formyl-2-methylfuran-3-carboxylate can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid group.

Reduction: The formyl group can also be reduced to a hydroxymethyl group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products:

Oxidation: Methyl 5-carboxy-2-methylfuran-3-carboxylate.

Reduction: Methyl 5-hydroxymethyl-2-methylfuran-3-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-formyl-2-methylfuran-3-carboxylate serves as a crucial intermediate in synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives. For instance:

- Oxidation Products : Methyl 5-carboxy-2-methylfuran-3-carboxylate

- Reduction Products : Methyl 5-hydroxymethyl-2-methylfuran-3-carboxylate

- Substitution Products : Various substituted derivatives depending on the nucleophile used.

Biological Applications

Emerging research indicates that derivatives of this compound exhibit potential biological activities:

- Anticancer Properties : Certain furan derivatives have demonstrated the ability to inhibit cancer cell growth.

- Antiparasitic Activity : Some derivatives may also show effectiveness against parasitic infections.

Preliminary studies suggest that compounds with similar structures can interact with enzymes and receptors, potentially influencing metabolic pathways.

Material Science

In materials science, furan derivatives are being explored for their utility in producing advanced materials:

- Polymers : The unique properties of furan compounds make them suitable for developing biodegradable polymers.

- Advanced Materials : Research is ongoing into their application in creating surfactants and solvents for industrial use .

Case Study 1: Synthesis of Anticancer Agents

Research has focused on synthesizing indole-based inhibitors using this compound as a precursor. The compound was introduced into a formylation reaction, followed by the reduction of the aldehyde group, demonstrating its utility in pharmaceutical chemistry .

Case Study 2: Oxidation Processes

A patent describes processes for oxidizing furan aldehydes like this compound to produce valuable compounds such as 2,5-diformylfuran (DFF). These oxidation processes utilize catalysts such as Co(II) and Mn(II), enhancing the compound's applicability in creating monomers for polymers and other industrial materials .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-methylfuran-3-carboxylate | Furan derivative | Lacks formyl group; used in different reactions |

| 5-Hydroxymethylfurfural | Furan derivative | Contains hydroxymethyl group instead of aldehyde |

| Dimethylfuran dicarboxylate | Dicarboxylic acid | Two carboxylic acid groups; more polar |

This compound is distinguished by its specific combination of functional groups that allow versatile reactivity while maintaining stability inherent to furan derivatives.

Mechanism of Action

The mechanism of action of methyl 5-formyl-2-methylfuran-3-carboxylate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The presence of formyl and carboxylate groups can facilitate interactions with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Methyl 2-ethyl-5-formylfuran-3-carboxylate

- Molecular formula : C₉H₁₀O₄ (MW: 182.17 g/mol)

- Structural difference : Ethyl group at the 2-position instead of methyl.

- Impact :

- Synthesis : Similar Vilsmeier-Haack protocol but starting from ethyl-substituted furan precursors.

Ethyl 5-formyl-2-methylfuran-3-carboxylate

- Molecular formula : C₉H₁₀O₄ (MW: 182.17 g/mol)

- Structural difference : Ethyl ester (-COOCH₂CH₃) instead of methyl ester (-COOCH₃).

- Impact :

Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate

- Molecular formula : C₈H₅F₃O₃S (MW: 238.18 g/mol)

- Structural difference : Thiophene ring replaces furan; trifluoromethyl (-CF₃) at the 3-position.

- Impact :

Fatty Acid Methyl Esters (FAMEs)

- Example : Methyl palmitate (C₁₇H₃₄O₂, MW: 270.45 g/mol).

- Comparison :

Key Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Biological Relevance : The formyl group’s reactivity enables conjugation with indazole moieties, enhancing antibacterial activity against Staphylococcus aureus .

- Comparative Stability : Thiophene analogs (e.g., trifluoromethyl derivatives) exhibit superior metabolic stability, making them candidates for long-acting therapeutics .

Biological Activity

Methyl 5-formyl-2-methylfuran-3-carboxylate (C8H8O4) is a furan derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, synthesis, and implications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group and a carboxylate ester group on the furan ring. Its molecular structure allows for versatile reactivity, making it a valuable intermediate in organic synthesis. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

Anticancer Properties

Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical carcinoma) and HepG2 (liver carcinoma). The mode of action remains largely unexplored; however, it is suggested that the compound may influence metabolic pathways through interactions with specific enzymes or receptors.

Table 1: Cytotoxicity of Related Furan Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) | MIC (µg/mL) |

|---|---|---|---|

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 | 250 |

| This compound | HepG2 | TBD | TBD |

Antibacterial Activity

This compound has also been reported to possess antibacterial properties. Studies show that certain furan derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial activity. For example, related compounds have demonstrated MIC values as low as 1.00 µg/mL against Staphylococcus aureus .

Table 2: Antibacterial Activity of Furan Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 1.00 |

| This compound | E. coli | TBD |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its reactivity with biological macromolecules could lead to alterations in metabolic pathways or direct interactions with cellular targets. Further research is necessary to clarify these mechanisms and their implications in therapeutic applications.

Case Studies and Research Findings

Research has highlighted the potential of this compound as a lead compound for developing new therapeutic agents. In one study, derivatives were synthesized and tested for their biological activities against cancer cell lines and bacteria, revealing promising results that warrant further exploration .

Case Study: Synthesis and Testing of Derivatives

A recent study synthesized various derivatives of this compound to evaluate their biological activities. The derivatives were tested for cytotoxicity using the MTT assay on HeLa and HepG2 cell lines, showing varied degrees of potency. The most active derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 5-formyl-2-methylfuran-3-carboxylate?

The compound can be synthesized via oxidative cleavage of polyol derivatives using catalysts like Eco-Mn₂ in acetonitrile. For example, ethyl 2-methyl-5-((1S,2R,3R)-1,2,3,4-tetrahydroxybutyl)furan-3-carboxylate undergoes oxidative cleavage with Eco-Mn₂ to yield the target compound in quantitative yield after recrystallization in dichloromethane . Reaction monitoring via IR spectroscopy is recommended to track progress.

Q. How can researchers validate the purity and structural identity of this compound?

High-performance liquid chromatography (HPLC) is effective for assessing purity, particularly for detecting residual starting materials or byproducts. Structural confirmation relies on combined spectroscopic techniques:

Q. What purification strategies are optimal for this compound?

Recrystallization in dichloromethane is highly effective for obtaining high-purity crystalline products . Column chromatography with silica gel (using gradients of ethyl acetate/hexane) may further isolate the compound from complex reaction mixtures.

Advanced Research Questions

Q. How do computational methods aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) studies can model electronic transitions, orbital interactions, and reactive sites. For example, DFT has been applied to analogous ethyl carboxylate derivatives to predict reaction pathways and tautomeric stability . These models guide experimental design for functionalization or derivatization.

Q. What are the key stability considerations under varying experimental conditions?

The compound may decompose under thermal stress, releasing carbon monoxide (CO) and sulfur oxides (if thiophene analogs are present). Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are critical for identifying decomposition products . Storage in inert atmospheres (e.g., N₂) at low temperatures (0–6°C) is advised to prevent oxidation .

Q. How can researchers address contradictions in reactivity data during derivatization?

Contradictions often arise from competing reaction pathways (e.g., nucleophilic attack at the formyl vs. ester group). Systematic optimization of reaction parameters—such as solvent polarity (acetonitrile vs. THF), temperature, and catalyst loading—can resolve these issues. For example, Eco-Mn₂-mediated reactions require precise control of manganese equivalents to avoid over-oxidation .

Q. What are the challenges in synthesizing and handling its reactive derivatives?

Derivatives like 5-acetoxymethylfurfural require strict anhydrous conditions due to sensitivity to hydrolysis. Protective strategies (e.g., acetyl groups) and inert atmosphere handling (gloveboxes) are recommended. Analytical validation via LC-MS ensures derivative stability during storage .

Methodological Resources

- Crystallography : Use SHELXL for small-molecule refinement and SHELXE for phase resolution in structural studies .

- Analytical Workflows : Combine HPLC (for purity) with tandem MS/MS to detect trace degradation products .

- Safety Protocols : Follow guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) as outlined in safety data sheets for related furan carboxylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.